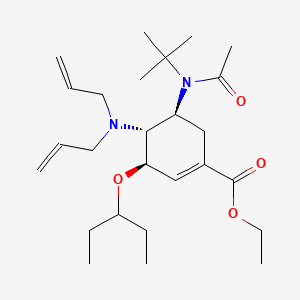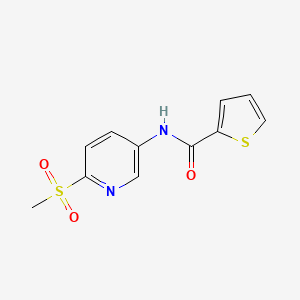![molecular formula C15H21FOSi B14893215 [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organosilicon compound that features a unique combination of a fluoro-substituted aromatic ring and a trimethylsilyl-protected alkyne
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 3-(3-fluoro-5-methylphenyl)-1-propyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The alkyne moiety can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Major Products
Substitution: Products with various functional groups replacing the trimethylsilyl group.
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane serves as a versatile building block for the construction of more complex molecules. Its protected alkyne group allows for selective reactions without interference from other functional groups.
Biology
Medicine
The compound’s unique structure may offer potential in drug discovery, particularly in the design of molecules that can interact with specific biological targets.
Industry
In material science, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as enhanced thermal stability or electronic characteristics.
Mecanismo De Acción
The mechanism of action for [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane would depend on its specific application. In organic synthesis, its role is primarily as a reagent or intermediate. In potential biological applications, it may interact with molecular targets through its fluoro-substituted aromatic ring or alkyne moiety, affecting enzyme activity or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
[3-(3-Fluoro-5-methylphenyl)-1-propyne]: Lacks the trimethylsilyl protection, making it more reactive.
[3-(3-Fluoro-5-methylphenyl)-2-propyn-1-ol]: Contains a hydroxyl group instead of the trimethylsilyl group, offering different reactivity and solubility properties.
Uniqueness
The presence of both a fluoro-substituted aromatic ring and a trimethylsilyl-protected alkyne in [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane makes it a unique compound with specific reactivity and stability characteristics that are valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H21FOSi |
|---|---|
Peso molecular |
264.41 g/mol |
Nombre IUPAC |
[4-(3-fluoro-5-methylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21FOSi/c1-12-9-13(11-14(16)10-12)7-8-15(2,3)17-18(4,5)6/h9-11H,1-6H3 |
Clave InChI |
ARSUCNRETQJMIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)C#CC(C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


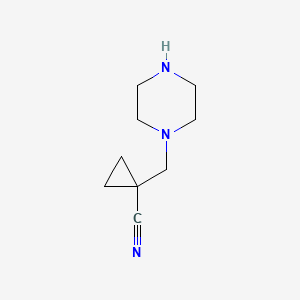
![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)
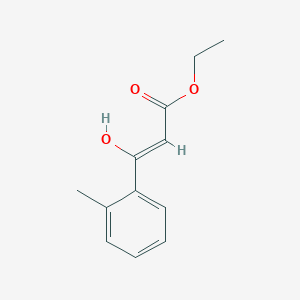
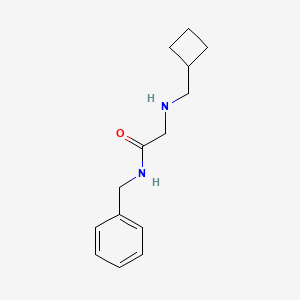
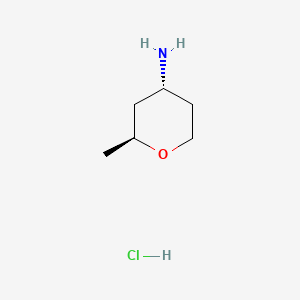
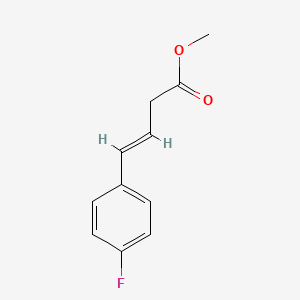
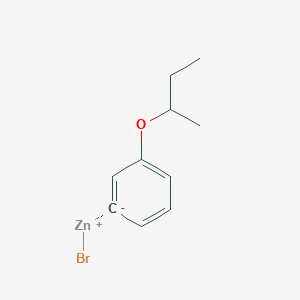
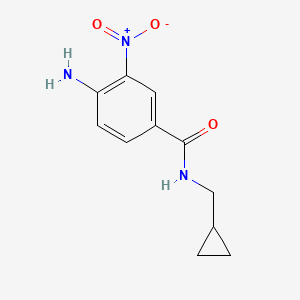
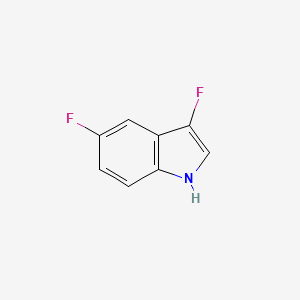
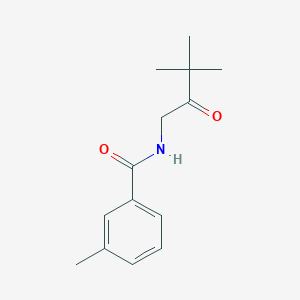
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
